N-Cbz-N4-xanthen-9-yl-D-asparagine
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Overview
Description
N-Cbz-N4-xanthen-9-yl-D-asparagine is a synthetic compound that combines the structural features of xanthone and asparagine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a xanthenyl moiety attached to the asparagine backbone. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N4-xanthen-9-yl-D-asparagine typically involves the protection of the amino group of asparagine with a Cbz group, followed by the introduction of the xanthenyl moiety. The general synthetic route can be summarized as follows:
Protection of Asparagine: The amino group of asparagine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of Xanthenyl Group: The protected asparagine is then reacted with a xanthenyl derivative, such as xanthen-9-yl chloride, in the presence of a base. This step may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N4-xanthen-9-yl-D-asparagine can undergo various chemical reactions, including:
Oxidation: The xanthenyl moiety can be oxidized under specific conditions to form corresponding xanthone derivatives.
Reduction: The Cbz protecting group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the xanthenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for the removal of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Deprotected asparagine derivatives.
Substitution: Substituted xanthenyl derivatives.
Scientific Research Applications
N-Cbz-N4-xanthen-9-yl-D-asparagine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in studies involving protein synthesis and modification. The Cbz group serves as a protective group for amino acids during peptide synthesis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cbz-N4-xanthen-9-yl-D-asparagine is largely dependent on its structural components:
Xanthenyl Moiety: The xanthenyl group can interact with various biological targets, potentially exhibiting fluorescence properties useful in imaging studies.
Asparagine Backbone: The asparagine component can participate in biochemical reactions, including protein synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-N4-xanthen-9-yl-L-asparagine: Similar structure but with the L-isomer of asparagine.
N-Cbz-N4-xanthen-9-yl-D-glutamine: Similar structure but with glutamine instead of asparagine.
N-Cbz-N4-xanthen-9-yl-D-serine: Similar structure but with serine instead of asparagine.
Uniqueness
N-Cbz-N4-xanthen-9-yl-D-asparagine is unique due to the combination of the xanthenyl moiety and the D-isomer of asparagine. This specific configuration may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGUJYWDGWXJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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